Cas no 2228685-25-2 (tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate)
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-1886708
- 2228685-25-2
- tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate
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- Inchi: 1S/C16H20N2O3S/c1-16(2,3)21-15(20)17-11(10-19)8-9-14-18-12-6-4-5-7-13(12)22-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)
- InChI Key: CCRJLZVBTMMFGD-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1CCC(C=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 320.11946368g/mol
- Monoisotopic Mass: 320.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 96.5Ų
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1886708-0.05g |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate |
2228685-25-2 | 0.05g |
$1200.0 | 2023-06-03 | ||
| Enamine | EN300-1886708-0.1g |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate |
2228685-25-2 | 0.1g |
$1257.0 | 2023-06-03 | ||
| Enamine | EN300-1886708-0.25g |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate |
2228685-25-2 | 0.25g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1886708-0.5g |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate |
2228685-25-2 | 0.5g |
$1372.0 | 2023-06-03 | ||
| Enamine | EN300-1886708-1.0g |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate |
2228685-25-2 | 1g |
$1429.0 | 2023-06-03 | ||
| Enamine | EN300-1886708-2.5g |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate |
2228685-25-2 | 2.5g |
$2800.0 | 2023-06-03 | ||
| Enamine | EN300-1886708-5.0g |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate |
2228685-25-2 | 5g |
$4143.0 | 2023-06-03 | ||
| Enamine | EN300-1886708-10.0g |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate |
2228685-25-2 | 10g |
$6144.0 | 2023-06-03 |
tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate
Comprehensive Overview of tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate (CAS No. 2228685-25-2)
The compound tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate (CAS No. 2228685-25-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzothiazole moiety and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in neurodegenerative diseases and cancer.
One of the most frequently searched questions about this compound revolves around its synthetic pathways and reactivity. The benzothiazole core is known for its electron-rich properties, which facilitate diverse chemical modifications. This characteristic is leveraged in the development of fluorescent probes and kinase inhibitors, aligning with current trends in precision medicine and theranostics. Additionally, the tert-butyl carbamate (Boc) group serves as a protective moiety in peptide synthesis, a technique widely used in the production of therapeutic peptides.
In the context of green chemistry, scientists are exploring eco-friendly methods to synthesize tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate. Solvent-free reactions and catalytic processes are gaining traction, addressing the growing demand for sustainable practices in chemical manufacturing. This aligns with broader industry shifts toward reducing carbon footprints and minimizing hazardous waste.
The compound’s physicochemical properties, such as solubility and stability, are also critical for formulation scientists. Recent studies highlight its compatibility with lipid-based delivery systems, which are pivotal in enhancing the bioavailability of poorly soluble drugs. This is particularly relevant given the rising interest in nanomedicine and targeted drug delivery systems.
Another hot topic is the role of tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate in computational chemistry. Molecular docking and dynamics simulations are being employed to predict its interactions with biological targets, accelerating the drug discovery process. Such approaches are increasingly popular due to their cost-effectiveness and ability to streamline preclinical research.
From a commercial perspective, the demand for high-purity CAS No. 2228685-25-2 is rising, driven by its utility in high-throughput screening (HTS) and combinatorial chemistry. Suppliers are focusing on scalable synthesis protocols to meet the needs of academic and industrial laboratories. Quality control, including HPLC and NMR validation, remains a priority to ensure reproducibility in research applications.
In summary, tert-butyl N-[4-(1,3-benzothiazol-2-yl)-1-oxobutan-2-yl]carbamate represents a versatile building block in modern chemistry. Its integration into cutting-edge fields like AI-driven drug design and bioconjugation underscores its enduring relevance. As research continues to uncover new applications, this compound is poised to play a pivotal role in advancing therapeutic innovations.
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